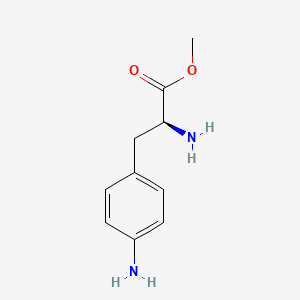

4-Amino-L-phenylalanine methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(4-aminophenyl)propanoate |

InChI |

InChI=1S/C10H14N2O2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,11-12H2,1H3/t9-/m0/s1 |

InChI Key |

VWHHEDIHZWZRTF-VIFPVBQESA-N |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)N)N |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)N)N |

sequence |

X |

Origin of Product |

United States |

Significance of Unnatural Amino Acids in Biochemical and Synthetic Investigations

Unnatural amino acids (UAAs) are amino acids that are not among the 20 naturally encoded proteinogenic amino acids. Their significance in biochemical and synthetic investigations stems from their ability to introduce novel chemical and physical properties into peptides and proteins. The incorporation of UAAs allows researchers to probe protein structure and function in ways not possible with the natural amino acid repertoire.

The unique side chains of UAAs can serve as spectroscopic probes, post-translational modification mimics, and tools for creating proteins with enhanced stability or novel catalytic activities. For instance, the introduction of fluorescent amino acids enables the study of protein dynamics and interactions within living cells. Furthermore, UAAs are instrumental in the development of new therapeutics, including peptide-based drugs with improved pharmacokinetic profiles. The versatility of UAAs makes them indispensable tools in protein engineering, drug discovery, and the broader field of synthetic biology.

Overview of 4 Amino L Phenylalanine Methyl Ester As a Research Building Block

4-Amino-L-phenylalanine methyl ester is a derivative of the natural amino acid L-phenylalanine. It is characterized by an amino group (-NH2) at the para-position of the phenyl ring and a methyl ester group (-COOCH3) at the carboxyl terminus. This compound serves as a versatile building block in organic synthesis, particularly in the construction of modified peptides and other complex organic molecules.

The primary amino group on the phenyl ring offers a reactive handle for a variety of chemical modifications, allowing for the attachment of fluorescent labels, cross-linking agents, or other functional moieties. The methyl ester protects the carboxylic acid during certain synthetic steps and can be readily hydrolyzed to the free acid when required. These features make this compound a valuable precursor for creating sophisticated molecular probes and bioactive compounds.

Physicochemical Properties of Phenylalanine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| L-Phenylalanine | C9H11NO2 | 165.19 | White crystalline powder |

| L-Phenylalanine methyl ester hydrochloride | C10H14ClNO2 | 215.67 | White crystalline powder |

| 4-Amino-L-phenylalanine | C9H12N2O2 | 180.21 | Off-white crystalline powder |

| Acetyl-4-amino-L-phenylalanine methyl ester hydrochloride | C12H17ClN2O3 | 272.73 | Pale pink powder |

Historical Context of Phenylalanine Derivatives in Academic Research

The study of phenylalanine and its derivatives has a rich history intertwined with key advancements in biochemistry and medicine. The synthesis of 4-azido-L-phenylalanine, a derivative of 4-amino-L-phenylalanine, has been a significant area of research. This compound is a powerful tool in chemical biology due to its ability to be incorporated into proteins and subsequently modified via "click chemistry" or phot-affinity labeling. nih.gov

Early synthetic routes to such derivatives often involved multi-step processes starting from L-phenylalanine. nih.gov The development of methods for the site-specific incorporation of unnatural amino acids like 4-substituted phenylalanine analogs into proteins, pioneered by researchers like Peter Schultz, revolutionized the field of protein engineering. These techniques have enabled the introduction of novel functionalities into proteins, allowing for detailed studies of their structure, dynamics, and interactions. The ongoing exploration of phenylalanine derivatives continues to yield innovative tools for both basic research and biotechnological applications.

Spectroscopic Data of a Related Phenylalanine Derivative

Below is a summary of the spectroscopic data for L-Phenylalanine methyl ester hydrochloride, a closely related compound.

| Spectroscopic Data for L-Phenylalanine methyl ester hydrochloride | |

| ¹H NMR (400 MHz, DMSO-d6) | δ 8.74 (s, 3H), 7.38 – 7.28 (m, 2H), 7.32 – 7.20 (m, 3H), 4.23 (dd, J = 7.4, 5.9 Hz, 1H), 3.65 (s, 3H), 3.21 (dd, J = 14.0, 5.7 Hz, 1H), 3.10 ppm (dd, J = 14.0, 7.5 Hz, 1H) |

| ¹³C NMR (101 MHz, DMSO-d6) | δ 169.34, 134.69, 129.38, 128.57, 127.24, 53.22, 52.53, 35.83 ppm |

| HRMS (ESI) m/z | calcd. for [C10H14NO2]+: 180.1019 [M-Cl]+, found 180.1010 |

Data sourced from a study on amide neighboring-group effects in peptides. nih.gov

Investigations into Biochemical Pathways and Molecular Interactions

Studies on Amino Acid Transport Mechanisms

The transport of amino acids across cellular membranes is a critical process mediated by a variety of transporter proteins. Research into how 4-Amino-L-phenylalanine methyl ester utilizes these systems reveals important characteristics of transporter specificity and function.

Like its parent amino acid, L-phenylalanine, the transport of derivatives such as 4-Amino-L-phenylalanine is primarily facilitated by L-type amino acid transporters (LATs). solvobiotech.commdpi.com These transporters, particularly LAT1 (SLC7A5), are responsible for the sodium-independent transport of large neutral amino acids with branched or aromatic side chains. solvobiotech.commdpi.com LAT1 is highly expressed in proliferating cells and at biological barriers like the blood-brain barrier, making it a significant target for drug delivery to the brain and cancerous tissues. solvobiotech.comnih.gov

Studies on various phenylalanine analogs help elucidate the structure-activity relationships that govern their interaction with LAT1. nih.govescholarship.org For instance, substitutions on the phenyl ring can alter the affinity and selectivity of the compound for different transporter isoforms. nih.gov The transport of L-phenylalanine itself across the blood-brain barrier is a well-characterized process, described by a saturable, sodium-independent system. nih.gov Competition studies have shown that large neutral amino acids can block the transport of phenylalanine, a principle that is relevant for understanding the transport kinetics of its derivatives. nih.gov The esterification of the carboxyl group in this compound is a key modification that influences its transport properties, potentially altering its affinity for and interaction with the binding sites of transporters like LAT1.

Table 1: Characteristics of L-Type Amino Acid Transporter 1 (LAT1)

| Feature | Description |

|---|---|

| Aliases | SLC7A5, CD98lc |

| Transport Mechanism | Sodium- and pH-independent obligatory amino acid exchanger. |

| Substrate Profile | High affinity for large neutral amino acids with branched or aromatic side chains (e.g., Leucine, Phenylalanine, Tryptophan). solvobiotech.com |

| Tissue Distribution | Highly expressed in brain, spleen, bone marrow, testis, placenta, and proliferating cancer cells. solvobiotech.commdpi.com |

| Biological Role | Essential for normal brain growth and function, nutrient supply to proliferating cells. solvobiotech.com |

Enzymatic Reaction Systems

The introduction of an amino group at the fourth position of the phenyl ring and the methylation of the carboxyl group create a unique substrate for various enzymes, allowing for detailed studies of enzyme kinetics, substrate specificity, and its role in biochemical research.

The kinetics of enzymes that metabolize phenylalanine can be investigated using derivatives like 4-Amino-L-phenylalanine. One of the primary enzymes in phenylalanine catabolism is Phenylalanine Hydroxylase (PheH), which converts L-phenylalanine to L-tyrosine. nih.gov Studies have shown that analogs of phenylalanine can act as activators or inhibitors of this enzyme. For instance, L-4-aminophenylalanine has been observed to cause lower levels of PheH activation compared to L-phenylalanine itself. nih.gov This suggests that the 4-amino substitution, while tolerated by the enzyme's regulatory domain, modifies the allosteric activation mechanism. nih.govacs.org The binding of these analogs can provide valuable data on the structural requirements for ligand interaction at both the active and allosteric sites of the enzyme. researchgate.net

Table 2: Comparative Activation of Phenylalanine Hydroxylase (PheH) by L-Phenylalanine and an Analog

| Compound | Concentration for Preincubation | Relative Activation |

|---|---|---|

| L-Phenylalanine | 1 mM | ~7-fold |

| L-4-Aminophenylalanine | 10 mM | Lower activation level |

Data derived from studies on PheH activation by various amino acids and phenylalanine analogs. nih.govacs.org

The methyl ester group of this compound makes it a substrate for esterase enzymes, which catalyze hydrolysis reactions. Studies on the enzymatic hydrolysis of L-phenylalanine methyl ester have demonstrated that enzymes not typically associated with phenylalanine, such as thrombin, can exhibit esterase activity towards it. cdnsciencepub.com This highlights that the substrate specificity of some enzymes can be broader than initially understood. Artificial enzymes and supramolecular catalysts have also been developed that show esterase-like activity, and their specificity towards various substrates, including phenylalanine derivatives, has been a subject of investigation. researchgate.netnih.gov The rate of hydrolysis and the stereoselectivity of these reactions can be influenced by modifications to the amino acid structure, such as the presence of the 4-amino group. nih.gov

Aromatic amino acids, including phenylalanine and its derivatives, are crucial precursors for the synthesis of monoamine neurotransmitters. nih.govnih.gov L-phenylalanine is converted to L-tyrosine, which is the precursor for dopamine, norepinephrine, and epinephrine. nih.gov Because of this relationship, derivatives like 4-Amino-L-phenylalanine and its esters are utilized in biochemical research to probe the mechanisms of neurotransmitter synthesis and function. chemimpex.comchemimpex.com By mimicking natural amino acids, these compounds can be used to explore pathways in drug discovery for neurological disorders. chemimpex.com The ability of these compounds to cross the blood-brain barrier, often via transporters like LAT1, is a critical aspect of their utility in neuroscience research. solvobiotech.com

Relevance to Amino Acid Metabolism Research

The metabolism of phenylalanine is a well-studied pathway, with Phenylalanine Hydroxylase (PheH) playing the central role in its catabolism to tyrosine. nih.govyoutube.com The introduction of a 4-amino group, as in 4-Amino-L-phenylalanine, creates a molecule that can be used to investigate the specificity and regulation of enzymes in this pathway.

Research has shown that L-4-aminophenylalanine can interact with PheH, albeit with a lower activating effect than the natural substrate, L-phenylalanine. nih.gov This indicates that while the enzyme can bind this analog, the 4-amino substitution impacts the conformational changes required for full allosteric activation. nih.gov Such studies are crucial for understanding how structural modifications to amino acids affect their recognition and processing by metabolic enzymes. This knowledge is fundamental for designing compounds that can modulate amino acid metabolism for therapeutic purposes. The study of phenylalanine and tyrosine kinetics using various labeled analogs provides a deeper understanding of their metabolic fates in the body. nih.gov

Influence on Protein Synthesis Pathways

Protein synthesis is a fundamental cellular process that begins with the charging of tRNA molecules with their specific amino acids. nih.gov Unnatural amino acids and their derivatives, such as 4-Amino-L-phenylalanine, can be used to investigate and manipulate this process. These compounds can serve as building blocks for peptide and protein synthesis, allowing for the creation of modified proteins with novel functions or properties. chemimpex.comchemimpex.comrsc.org

The incorporation of unnatural amino acids into proteins is a powerful technique in protein engineering and pharmaceutical development. rsc.org For example, 4-Amino-L-phenylalanine can be incorporated into a polypeptide chain, where the amino group on the phenyl ring provides a site for further chemical modification. rsc.org Furthermore, amino acid availability is a key regulator of protein synthesis through signaling pathways like the mTORC1 pathway, which is sensitive to the intracellular concentration of amino acids such as leucine. mdpi.comnih.gov While direct studies on this compound's effect on mTOR are limited, its structural similarity to L-phenylalanine suggests it could potentially influence these nutrient-sensing pathways.

Stereochemical Control and Analysis in 4 Amino L Phenylalanine Methyl Ester Research

Methods for Chiral Synthesis and Resolution

Obtaining enantiomerically pure 4-Amino-L-phenylalanine methyl ester relies on methods that can either selectively synthesize the desired stereoisomer or separate it from a racemic mixture.

Crystallization-Induced Asymmetric Transformation (CIAT) is a powerful technique for obtaining a single enantiomer from a racemic mixture in yields exceeding the theoretical 50% limit of classical resolution. This method combines the selective crystallization of one diastereomeric salt with the simultaneous racemization of the undesired enantiomer in the solution phase. ut.ac.ir

In a process relevant to substituted phenylalanine methyl esters, a racemic mixture of a phenylalanine methyl ester derivative can be reacted with a chiral resolving agent, such as (2R,3R)-tartaric acid, in the presence of an aldehyde like 5-nitrosalicylaldehyde. ut.ac.irut.ac.ir This forms two diastereomeric salts. One salt is significantly less soluble and crystallizes out of the solution. The more soluble diastereomer remains in the solution, where conditions are set to allow for the racemization of the amino acid ester. This racemization continuously replenishes the racemate, which then allows the less soluble diastereomeric salt to continue crystallizing, theoretically enabling the conversion of the entire mixture into the desired enantiomer. ut.ac.ir

Research on phenylalanine methyl ester derivatives has demonstrated the efficacy of this method, achieving the (S)-enantiomer with high optical purity and in good yields. ut.ac.ir The choice of solvent and catalytic conditions is crucial for the successful implementation of CIAT. ut.ac.ir

| Resolving Agent | Catalyst/Additive | Solvent | Typical Yield | Key Outcome |

|---|---|---|---|---|

| (2R,3R)-Tartaric Acid | 5-Nitrosalicylaldehyde | Methanol | 71-85% | Selective crystallization of the (L)-phenylalanine methyl ester tartrate salt. ut.ac.ir |

Kinetic resolution is a widely used method that exploits the different reaction rates of two enantiomers with a chiral catalyst or reagent. rsc.org This difference in reactivity allows for the separation of the enantiomers, as one reacts to form a new product while the other remains largely unreacted. While the maximum yield for the resolved starting material is 50%, this method can produce products with very high enantiomeric excess. kuleuven.be

For amino acid esters like phenylalanine methyl ester, enzymatic kinetic resolution is particularly effective. The serine protease α-chymotrypsin, for instance, exhibits high stereoselectivity, preferentially catalyzing the hydrolysis of the L-amino acid ester to its corresponding carboxylic acid. rsc.orgresearchgate.net The D-enantiomer of the ester is not significantly affected and can be recovered from the reaction mixture. The progress of the hydrolysis can be monitored by titration, providing a real-time estimation of the reaction rate. rsc.org This biocatalytic approach is a valuable alternative to classical resolution, which requires stoichiometric amounts of a resolving agent. rsc.org

| Catalyst | Reaction Type | Selectivity | Recovered Product | Hydrolyzed Product |

|---|---|---|---|---|

| α-Chymotrypsin | Enzymatic Hydrolysis | Highly selective for the L-enantiomer. rsc.org | D-phenylalanine methyl ester | L-phenylalanine |

Enantiomeric Purity Determination and Control

After synthesis or resolution, the enantiomeric purity of the product must be rigorously determined. Several analytical techniques are employed for this purpose, each offering distinct advantages for the characterization of chiral compounds like this compound.

Chiral derivatization is a powerful NMR-based method for determining the absolute configuration and enantiomeric excess of chiral amines and alcohols. libretexts.org The Mosher's method involves reacting the chiral amine, such as this compound, with an enantiomerically pure chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). springernature.com This reaction converts the pair of enantiomers into a pair of diastereomers (Mosher amides), which, unlike enantiomers, have distinct physical properties and can be distinguished by NMR spectroscopy. libretexts.orgspringernature.com

The analysis relies on the anisotropic effect of the phenyl ring in the MTPA moiety, which causes predictable shielding (upfield shift) or deshielding (downfield shift) of nearby protons in the substrate. umn.edu By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA diastereomers, a chemical shift difference (Δδ = δS – δR) can be calculated for various protons. The sign of this difference allows for the unambiguous assignment of the absolute configuration at the stereocenter. springernature.com This technique has been successfully applied to confirm the stereochemical integrity of analogous compounds like 4-azido-L-phenylalanine. nih.gov

| Technique | Reagent | Principle | Analysis Method | Outcome |

|---|---|---|---|---|

| Mosher's Method | (R)- and (S)-MTPA-Cl | Conversion of enantiomers into diastereomeric amides. springernature.com | ¹H NMR Spectroscopy | Determination of absolute configuration and enantiomeric excess via analysis of Δδ (δS – δR). umn.edu |

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²), are indispensable for the quantitative analysis of enantiomeric excess. waters.commst.edu These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. mst.edu

For the analysis of phenylalanine methyl ester enantiomers, various CSPs have proven effective. Cyclofructan-based columns, such as LARIHC™ CF6-P, have demonstrated pronounced enantioselectivity for primary amines and amino esters. sigmaaldrich.com Another class of CSPs involves macrocyclic antibiotics like teicoplanin, which are well-suited for resolving aromatic amino acids in a reversed-phase mode. mst.edu More recently, UPC², which uses compressed CO₂ as the primary mobile phase, has been shown to provide superior resolution and significantly higher throughput (up to 5 times faster) compared to normal-phase HPLC for the separation of D- and L-phenylalanine methyl esters. waters.com

| Method | Chiral Stationary Phase (CSP) | Mobile Phase Example | Detection | Advantage |

|---|---|---|---|---|

| HPLC | LARIHC CF6-P (Cyclofructan) | Methanol:Acetonitrile (B52724):Acetic Acid:Triethylamine (70:30:0.3:0.2). sigmaaldrich.com | UV (254 nm). sigmaaldrich.com | Baseline separation of primary amine enantiomers. sigmaaldrich.com |

| UPC² | CHIRALPAK ID | CO₂:Methanol with 0.1% NH₄OH (90:10). waters.com | UV (210 nm). waters.com | Higher resolution and 5x throughput vs. HPLC. waters.com |

| HPLC | Teicoplanin-based | Hydro-organic mobile phase systems. mst.edu | Photodiode-array. mst.edu | Excellent resolution for unnatural aromatic amino acids. mst.edu |

Optical rotation is a fundamental characteristic property of chiral substances. When plane-polarized light is passed through a solution of an enantiomerically pure compound, the plane of light is rotated. masterorganicchemistry.com The direction and magnitude of this rotation are measured using a polarimeter. The specific rotation, [α], is a standardized value calculated from the observed rotation, taking into account the sample concentration and the path length of the light. libretexts.org

Different enantiomers of the same compound rotate light by an equal magnitude but in opposite directions. libretexts.org For example, the L-enantiomer of an amino acid will have a specific rotation that is equal in magnitude but opposite in sign to its D-enantiomer. While there is no direct correlation between the R/S configuration and the direction of rotation (+ or -), this measurement is a critical tool for characterizing a chiral product. masterorganicchemistry.com The magnitude of the optical rotation is directly proportional to the enantiomeric excess of the sample; a racemic (50:50) mixture will exhibit no optical rotation. libretexts.org For phenylalanine, the relationship between optical rotation and concentration for various enantiomeric abundances has been well-documented. usra.eduresearchgate.net

| Property | Definition | Measurement Principle | Application |

|---|---|---|---|

| Specific Rotation [α] | The observed optical rotation standardized for a concentration of 1 g/mL and a path length of 1 decimeter. libretexts.org | A polarimeter measures the angle by which plane-polarized light is rotated by a chiral sample. masterorganicchemistry.com | Characterization of chiral compounds and estimation of enantiomeric purity. usra.edu |

Analytical Methodologies for Characterization and Quantitation in Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of molecular structures. For 4-Amino-L-phenylalanine methyl ester, techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fourier-Transform Infrared (FTIR) spectroscopy provide comprehensive information about its atomic arrangement and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

In ¹H NMR, the spectrum would display characteristic signals for each unique proton. The methyl group of the ester would appear as a sharp singlet, typically around 3.7 ppm. The protons on the chiral center (α- and β-protons) would present as complex multiplets due to spin-spin coupling. The aromatic protons of the 1,4-disubstituted benzene (B151609) ring are expected to appear as two distinct doublets, a pattern typical for para-substituted rings.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The spectrum would show distinct signals for the ester carbonyl carbon, the aromatic carbons, the α- and β-carbons, and the methyl ester carbon. The positions of the aromatic signals confirm the para-substitution pattern. While specific experimental data for the unprotected final compound is not widely published, the analysis of its derivatives is common practice in research. google.comgoogle.com For instance, the synthesis and characterization of precursors like Boc-4-amino-L-phenylalanine methyl ester rely heavily on NMR for structural verification. researchgate.netmdpi.com

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on standard functional group ranges and data from similar compounds. Actual experimental values may vary based on solvent and other conditions.

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| -OC H₃ | ~ 3.7 | Singlet (s) | ~ 52 |

| β-C H₂ | ~ 2.9 - 3.1 | Multiplet (m) | ~ 37 |

| α-C H | ~ 3.8 - 4.0 | Multiplet (m) | ~ 55 |

| Aromatic C -H (ortho to -CH₂) | ~ 7.0 - 7.2 | Doublet (d) | ~ 130 |

| Aromatic C -H (ortho to -NH₂) | ~ 6.6 - 6.8 | Doublet (d) | ~ 115 |

| Aromatic C (C-1, attached to -CH₂) | - | - | ~ 128 |

| Aromatic C (C-4, attached to -NH₂) | - | - | ~ 145 |

| C =O (Ester) | - | - | ~ 173 |

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful method for studying compounds containing chromophores—parts of a molecule that absorb light. The 4-aminophenyl group in this compound acts as a strong chromophore, making UV-Vis spectroscopy particularly useful for its detection and for monitoring reactions. researchgate.net

The parent amino acid phenylalanine typically shows an absorption maximum (λmax) around 258 nm. sielc.com The addition of the amino group at the para position causes a bathochromic shift (a shift to a longer wavelength) of this maximum. This distinct spectral signature allows for the quantitative analysis of the compound in solution using the Beer-Lambert law.

A key application of UV-Vis spectroscopy is in monitoring the synthesis of the compound, for example, through the chemical reduction of its precursor, 4-nitro-L-phenylalanine methyl ester. The precursor has a strong absorbance at a higher wavelength (around 300-400 nm depending on pH) due to the nitrophenyl chromophore. researchgate.net As the reaction proceeds, the peak corresponding to the nitro-precursor decreases while a new peak corresponding to the amino product appears, allowing for real-time tracking of the conversion.

Table 2: Typical UV-Vis Absorption Maxima (λmax) for Reaction Monitoring

| Compound | Chromophore | Expected λmax |

| 4-nitro-L-phenylalanine methyl ester | p-nitrophenyl | ~300 - 400 nm |

| This compound | p-aminophenyl | ~280 - 300 nm |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound provides a unique fingerprint based on its constituent chemical bonds.

The spectrum would confirm the presence of the primary aromatic amine (Ar-NH₂) and the primary α-amino group (-CH-NH₂), which exhibit characteristic N-H stretching vibrations. A strong absorption band indicates the C=O stretch of the methyl ester group. Furthermore, vibrations corresponding to the C=C bonds within the aromatic ring and the C-N bonds of the amines would also be clearly visible. The presence and position of these key bands confirm the successful synthesis and structural integrity of the molecule. researchgate.net

Table 3: Characteristic FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (Ar-NH₂, α-NH₂) | N-H Stretch | 3300 - 3500 (typically two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (α, β, methyl) | C-H Stretch | 2850 - 3000 |

| Ester Carbonyl | C=O Stretch | ~ 1735 - 1750 |

| Aromatic Ring | C=C Stretch | ~ 1600 and ~ 1500 |

| Primary Amine | N-H Bend | 1580 - 1650 |

| Aromatic Ring | C-H Out-of-Plane Bend | 800 - 850 (para-substitution) |

| Ester C-O / Amine C-N | C-O / C-N Stretch | 1000 - 1350 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and, through fragmentation analysis, to gain further structural insights. Soft ionization techniques like MALDI and ESI are particularly suited for analyzing biomolecules like amino acid esters.

MALDI-TOF mass spectrometry is a preferred method for the mass analysis of peptides, proteins, and synthetic oligomers due to its ability to generate singly charged ions of large molecules with minimal fragmentation. europeanpharmaceuticalreview.com In the context of this compound, MALDI-TOF is an ideal tool for the analysis of oligopeptides synthesized using this non-canonical amino acid. nih.gov

When analyzing a reaction mixture intended to form oligomers of 4-Amino-L-phenylalanine, MALDI-TOF MS can rapidly verify the presence of the desired products. The resulting spectrum would show a series of peaks separated by the mass of the monomer unit (194.23 Da). This allows researchers to confirm the success of the polymerization and to characterize the distribution of oligomer lengths (dimer, trimer, etc.) in the sample. medicineinsights.info

Table 4: Theoretical Monoisotopic Masses for Oligomers of 4-Amino-L-phenylalanine Calculations are for the neutral molecule formed by amide bonds and a terminal methyl ester.

| Oligomer | Formula | Theoretical m/z of [M+H]⁺ Ion |

| Monomer (ester) | C₁₀H₁₄N₂O₂ | 195.11 |

| Dimer | C₁₉H₂₃N₃O₃ | 358.18 |

| Trimer | C₂₈H₃₂N₄O₄ | 521.25 |

Electrospray Ionization (ESI) is another soft ionization technique that is exceptionally well-suited for analyzing molecules from a liquid solution. It is particularly powerful for observing non-covalent molecular complexes, as it can transfer ions from the solution to the gas phase with minimal disruption of their interactions. nih.gov

ESI-MS can be employed to study how this compound interacts and forms complexes with other molecules, such as metal ions. researchgate.net The two primary amine groups and the ester carbonyl oxygen are potential coordination sites for metal cations. By analyzing a solution of the amino acid ester and a metal salt (e.g., Cu²⁺), ESI-MS can detect the resulting complex ions, providing stoichiometric information about the interaction.

Furthermore, when coupled with tandem mass spectrometry (ESI-MS/MS), this technique allows for the structural characterization of the parent ion through controlled fragmentation. For amino acids, a common fragmentation pathway involves the neutral loss of water and carbon monoxide to produce a characteristic immonium ion, which can help confirm the amino acid's identity within a larger molecule. researchgate.net

Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) Mass Analysis for Protein Incorporation

Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry is a powerful technique for confirming the successful incorporation of unnatural amino acids, such as this compound, into a protein's primary structure. This method provides a highly accurate mass measurement of the intact protein, allowing for the detection of the mass shift caused by the inclusion of the non-canonical amino acid.

The general workflow for this analysis begins with the purification of the protein construct containing the incorporated this compound. To prepare the sample for mass spectral analysis, it is typically desalted to remove any non-volatile salts that could interfere with the ionization process. A common method for desalting is the use of desalting columns. Following this, a small amount of an organic acid, such as formic acid, is often added to the sample to facilitate protein protonation and improve ionization efficiency.

The sample is then introduced into the ESI-Q-TOF mass spectrometer. In some cases, the sample may first be separated using an upstream liquid chromatography system, such as Ultra-Performance Liquid Chromatography (UPLC), which is particularly useful for complex mixtures. Within the electrospray source, a high voltage is applied to the sample, causing the formation of a fine spray of charged droplets. As the solvent evaporates from these droplets, the protein molecules become increasingly charged, eventually being released as gas-phase ions.

These ions then travel through the quadrupole, which can be operated in either a filtering or ion-guiding mode, into the time-of-flight (TOF) analyzer. The TOF analyzer measures the mass-to-charge ratio (m/z) of the ions based on the time it takes for them to travel a fixed distance to the detector. Smaller ions with a higher charge will travel faster and reach the detector first.

The resulting mass spectrum for a protein will show a series of peaks, each corresponding to the protein molecule with a different number of positive charges (a charge state envelope). To determine the intact mass of the protein, this raw mass spectral data is deconvoluted. Deconvolution algorithms, such as MaxEnt1, are used to process the charge state envelope and calculate the uncharged molecular mass of the protein.

A successful incorporation of this compound will result in an observed protein mass that corresponds to the predicted mass of the protein with the unnatural amino acid. For example, if this compound (with a molecular weight of 194.23 g/mol ) replaces a phenylalanine residue (with a molecular weight of 165.19 g/mol ), a mass increase of 29.04 Da would be expected. The high mass accuracy of ESI-Q-TOF allows for the unambiguous confirmation of such mass changes.

| Parameter | Description | Typical Value/Setting |

| Sample Preparation | ||

| Protein Purification | Isolation of the target protein | Method-dependent |

| Desalting | Removal of non-volatile salts | Zeba 7K MWCO desalting columns |

| Acidification | To aid in protein protonation | 0.1% formic acid |

| Instrumentation | ||

| Upstream Separation | Optional separation before MS | Acquity H series UPLC with a Protein BEH C4 column |

| Mass Spectrometer | For mass analysis of intact protein | Waters Xevo G2-S ESI-Q-TOF Mass Spectrometer |

| Data Analysis | ||

| Deconvolution | To determine the intact protein mass | MaxEnt1 processing in Waters MassLynx software |

Chromatographic Separations and Quantitation

High-Performance Liquid Chromatography (HPLC) for Yield Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the determination of the yield of a chemical reaction, including the synthesis of this compound. By separating the components of a reaction mixture, HPLC allows for the quantification of the desired product.

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is often suitable. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will have a lower affinity for the nonpolar stationary phase and will elute earlier, while less polar compounds will be retained longer.

Chiral HPLC is a specialized form of HPLC that can be used to separate enantiomers. This is particularly relevant if the synthesis of this compound is stereospecific. Chiral stationary phases (CSPs) are used to achieve this separation. For primary amines and amino esters like this compound, cyclofructan-based CSPs can be effective. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

| Parameter | Description | Example Conditions |

| Column | Stationary phase for separation | LARIHC CF6-P, 25 cm x 4.6 mm I.D., 5 µm particles |

| Mobile Phase | Solvent system to elute the sample | Methanol:Acetonitrile:Acetic Acid:Triethylamine (70:30:0.3:0.2) |

| Flow Rate | Speed of the mobile phase | 1 mL/min |

| Column Temperature | To ensure reproducible retention times | 20 °C |

| Detector | To visualize the separated components | UV, 254 nm |

| Injection Volume | Amount of sample introduced | 5 µL |

| Sample Preparation | Dissolving the sample for analysis | 0.3 mg/mL in ethanol |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Analysis

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for the detailed analysis of reaction products, including the identification and quantification of this compound and any potential byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the analysis of volatile and thermally stable compounds. Amino acids and their esters, including this compound, are generally polar and non-volatile, necessitating a derivatization step prior to GC analysis. Derivatization converts the polar functional groups (amine and carboxylic acid) into less polar and more volatile moieties. Common derivatization techniques for amino acids include silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) or acylation followed by esterification.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio, producing a mass spectrum that serves as a molecular fingerprint for identification. The fragmentation patterns observed in the mass spectrum provide valuable structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the advantage of analyzing non-volatile and thermally labile compounds without the need for derivatization, making it well-suited for the direct analysis of this compound. The sample is first separated by HPLC, as described previously. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used ionization technique for this purpose.

Tandem mass spectrometry (LC-MS/MS) can provide even greater specificity and structural information. In an LC-MS/MS experiment, a precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This technique is highly sensitive and selective, allowing for the quantification of the analyte even in complex matrices.

| Technique | Sample Preparation | Separation Principle | Ionization | Key Advantages |

| GC-MS | Derivatization required (e.g., silylation, acylation/esterification) | Partitioning between a gaseous mobile phase and a liquid stationary phase | Electron Ionization (EI) | High resolution separation, detailed structural information from fragmentation |

| LC-MS | Often no derivatization needed | Partitioning between a liquid mobile phase and a solid stationary phase | Electrospray Ionization (ESI) | Analysis of non-volatile and thermally labile compounds, high sensitivity and specificity (especially with MS/MS) |

Microscopic and Surface Analysis Techniques

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Spectroscopy for Material Analysis

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Spectroscopy are powerful complementary techniques for the characterization of materials that have been functionalized or coated with this compound. SEM provides high-resolution images of the material's surface topography, while EDX allows for the elemental analysis of the surface.

Scanning Electron Microscopy (SEM)

SEM operates by scanning a focused beam of electrons across the surface of a sample. The interactions between the electrons and the atoms in the sample produce various signals that can be detected and used to form an image. The most common signals used for imaging are secondary electrons, which produce images of the surface morphology and topography with high resolution.

In the context of materials functionalized with this compound, SEM can be used to visualize the effects of the functionalization on the material's surface structure. For example, it can reveal whether a coating is uniform, the presence of any aggregates or particles, and any changes in surface roughness. In studies of biopolyimides synthesized from 4-amino-L-phenylalanine, SEM has been used to observe the morphology of the resulting particles, which can form nanospheres, spiky balls, flakes, or rods depending on the preparation conditions. Similarly, SEM is used to examine the morphology of molecularly imprinted polymers, which can be designed to specifically bind to phenylalanine derivatives.

Energy Dispersive X-ray (EDX) Spectroscopy

EDX spectroscopy, often integrated with an SEM, provides elemental composition information about the sample. When the electron beam of the SEM strikes the sample, it can cause the ejection of an inner shell electron from an atom. An electron from a higher energy shell then fills the vacancy, and the excess energy is released in the form of an X-ray. The energy of this X-ray is characteristic of the element from which it was emitted.

By collecting and analyzing these X-rays, an EDX spectrum is generated, which shows peaks corresponding to the different elements present in the sample. The intensity of each peak is proportional to the concentration of that element. EDX can be used to confirm the presence of this compound on a material's surface by detecting the constituent elements, primarily carbon, nitrogen, and oxygen. It can also be used to create elemental maps of the surface, showing the distribution of these elements and thus the uniformity of the functionalization.

| Technique | Information Provided | Application for Materials with this compound |

| Scanning Electron Microscopy (SEM) | High-resolution images of surface topography and morphology. | Visualization of coating uniformity, particle size and shape, and surface roughness. |

| Energy Dispersive X-ray (EDX) Spectroscopy | Elemental composition of the sample surface. | Confirmation of the presence of the compound by detecting C, N, and O; elemental mapping to show the distribution of the functionalization. |

Future Research Directions and Emerging Applications

Advancements in Unnatural Amino Acid Synthesis and Genetic Code Expansion

The synthesis of unnatural amino acids (UAAs) is a cornerstone of modern chemical biology, enabling the creation of proteins with novel functions. prepchem.com 4-Amino-L-phenylalanine serves as a precursor for a variety of other UAAs. For instance, its para-amino group can be chemically transformed into other functional groups. A notable example is the conversion to p-azido-L-phenylalanine, a widely used UAA for bioorthogonal chemistry. nih.gov The synthesis involves the diazotization of the amino group on a protected 4-amino-L-phenylalanine derivative, followed by azidation. nih.govnih.gov

Genetic code expansion technology allows for the site-specific incorporation of UAAs into proteins, providing powerful tools to probe and engineer protein function. nih.govnih.gov This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a unique codon (often a stop codon like amber TAG) and the UAA. nih.gov While direct incorporation of 4-Amino-L-phenylalanine has been explored, future work will likely focus on evolving aaRS/tRNA pairs with higher efficiency and fidelity for this and other closely related phenylalanine analogs. chemimpex.com The ability to place this amino acid at specific sites in a protein opens the door to creating novel protein-based materials and therapeutics.

Key research findings in the site-specific incorporation of phenylalanine analogs are summarized below:

| Unnatural Amino Acid | Codon Used for Incorporation | Organism/System | Key Finding |

| p-fluoro-phenylalanine | Amber (UAG) | Escherichia coli | High specificity of analogue incorporation with yields sufficient for NMR spectroscopy. researchgate.net |

| p-azido-L-phenylalanine (pAzF) | Amber (UAG) | Escherichia coli | Suppression efficiency for a single amber codon reached approximately 80% of wild-type GFP. nih.gov |

| p-iodo-L-phenylalanine | Opal (UGA) | Escherichia coli cell-free | Undesired incorporation of tryptophan was repressed by indolmycin, enabling specific incorporation. nih.gov |

| ortho-Substituted Phenylalanine Derivatives | Amber (UAG) | Escherichia coli | A mutant PylRS enzyme showed broad substrate promiscuity for various ortho-substituted phenylalanine derivatives. acs.org |

Novel Bioconjugation Strategies for Complex Biomolecule Assembly

The aromatic amino group of 4-Amino-L-phenylalanine methyl ester serves as a versatile chemical handle for bioconjugation. When incorporated into a peptide or protein, this group can be selectively targeted for chemical modification, allowing for the assembly of complex biomolecules. chemrxiv.org Amine-reactive dyes and reagents, such as succinimidyl esters (NHS esters) and isothiocyanates, can be used to attach probes, drugs, or other moieties to the side chain of an incorporated 4-aminophenylalanine residue. thermofisher.com

Future research will likely focus on developing more sophisticated and chemoselective bioconjugation methods that are orthogonal to the N-terminal amine and the epsilon-amino group of lysine. One promising direction is the enzymatic or chemo-enzymatic modification of the para-amino group. Additionally, this group can be used in transition metal-catalyzed cross-coupling reactions to form carbon-nitrogen or carbon-carbon bonds, enabling the construction of intricately structured bioconjugates. The development of such strategies will be crucial for creating advanced antibody-drug conjugates, targeted imaging agents, and novel biomaterials.

Rational Design of Bioprobes for In Situ Biological Monitoring

The rational design of bioprobes is essential for monitoring biological processes in real-time and within their native context. The 4-aminophenylalanine scaffold is an excellent starting point for creating such probes. The aromatic amine can be readily derivatized with environmentally sensitive fluorophores, allowing for the development of probes that report on local changes in polarity, pH, or the presence of specific analytes. For example, peptides containing both tyrosine and 4'-aminophenylalanine have been studied as fluorophore pairs to determine molecular dimensions through fluorescence spectroscopy. nih.gov

Furthermore, analogs of 4-aminophenylalanine, such as 4-cyano-L-phenylalanine and 4-nitro-L-phenylalanine, have been successfully used as infrared (IR) probes. researchgate.netnih.gov The vibrational frequencies of the nitrile or nitro groups are sensitive to the local electrostatic environment within a protein, providing a powerful tool for studying protein structure and dynamics with minimal perturbation. researchgate.net Future efforts in this area will likely involve the synthesis of novel this compound derivatives bearing different spectroscopic reporters, including those for Raman spectroscopy and nuclear magnetic resonance (NMR), to create a diverse toolkit of bioprobes for in situ monitoring.

Examples of Phenylalanine Analogs Used as Bioprobes:

| Phenylalanine Analog | Type of Probe | Monitored Property |

| 4'-aminophenylalanine | Fluorescence | Molecular dimensions in peptides nih.gov |

| 4-cyano-L-phenylalanine | Infrared (IR) | Local protein environment nih.gov |

| 4-nitro-L-phenylalanine | Infrared (IR) | Local protein environment researchgate.net |

Exploration of this compound Derivatives in Advanced Chemical Transformations

Beyond its applications in biological systems, 4-Amino-L-phenylalanine and its methyl ester are valuable monomers for the synthesis of advanced materials. The bifunctional nature of this compound, possessing both an amine and a carboxylic acid (or its ester), allows it to be used in polymerization reactions. For example, poly(4-amino-L-phenylalanine) has been synthesized and shown to form polypeptide gels. rsc.org These gels exhibit interesting properties, such as pH-responsive gelling behavior when copolymerized with L-lysine. rsc.org

Another exciting avenue is the use of 4-Amino-L-phenylalanine in the creation of biopolyimides. Researchers have synthesized self-assembling polyimides from a dimer of 4-amino-L-phenylalanine, resulting in materials with high thermal resistance. acs.org The precursor poly(amic acid) can form nanospheres, which can then be transformed into various morphologies like spiky balls, flakes, or rods. acs.org The methyl ester of 4-Amino-L-phenylalanine can be a useful intermediate in these syntheses, facilitating solubility and reactivity during the polymerization process. Future research will undoubtedly explore the synthesis of a wider range of polymers and supramolecular structures from this versatile building block, leading to new biomaterials with tailored properties for applications in tissue engineering, drug delivery, and nanotechnology.

Q & A

Q. Basic Research Focus

- Melting Point (mp) : Confirm purity (e.g., hydrochloride hemihydrate mp: 247–249°C) .

- Spectroscopy :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

How can researchers resolve contradictions in reported yields when using different protecting groups during peptide coupling?

Advanced Research Focus

Discrepancies arise from competing side reactions (e.g., racemization or ester hydrolysis). Strategies include:

- Protecting Group Selection : Benzyloxycarbonyl (Cbz) offers stability during coupling but requires harsher deprotection (HBr/AcOH), while Fmoc allows milder conditions .

- Coupling Agents : Compare BOP vs. HATU efficiency in minimizing carbodiimide-mediated byproducts .

- Solvent Optimization : Use DMF for solubility but monitor for methyl ester transesterification at elevated temperatures .

What are the primary biochemical applications of this compound in academic research?

Q. Basic Research Focus

- Peptide Synthesis : Acts as a precursor for non-natural amino acids in pristinamycin biosynthesis, enabling studies on peptide synthetase specificity .

- Enzyme Substrate Analogues : Modifies active sites in proteases to investigate catalytic mechanisms .

- Fluorescent Probes : Conjugation with dansyl chloride for tracking peptide folding kinetics .

What methodologies address enantiomeric impurities in derivatives of this compound?

Advanced Research Focus

Racemization during synthesis is mitigated by:

- Low-Temperature Coupling : Perform reactions below 0°C to slow base-catalyzed enantiomerization .

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients for enantiomer separation .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

What safety protocols are essential for handling this compound hydrochloride?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of HCl fumes during synthesis .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How do solvent systems influence stability in peptide elongation reactions?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.